molecular formula C6H3BrO4 B6157482 2-(4-bromofuran-2-yl)-2-oxoacetic acid CAS No. 2228481-04-5

2-(4-bromofuran-2-yl)-2-oxoacetic acid

Cat. No.: B6157482
CAS No.: 2228481-04-5
M. Wt: 218.99 g/mol
InChI Key: FKPSBCSDZILYEQ-UHFFFAOYSA-N
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Description

2-(4-Bromofuran-2-yl)-2-oxoacetic acid is a brominated furan derivative characterized by a 2-oxoacetic acid group attached to the 2-position of a 4-bromo-substituted furan ring. This compound is of interest in organic synthesis due to its reactive α-keto acid moiety and the electron-withdrawing bromine substituent, which influence its chemical behavior.

Properties

CAS No.

2228481-04-5

Molecular Formula

C6H3BrO4

Molecular Weight

218.99 g/mol

IUPAC Name

2-(4-bromofuran-2-yl)-2-oxoacetic acid

InChI

InChI=1S/C6H3BrO4/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2H,(H,9,10)

InChI Key

FKPSBCSDZILYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1Br)C(=O)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromofuran-2-yl)-2-oxoacetic acid typically involves the bromination of furan derivatives followed by the introduction of the oxoacetic acid group. One common method involves the reaction of (4-bromofuran-2-yl)methyl acetate with a chloroalkane equipped with an amino-poly(ethylene glycol) linker under mild conditions. This reaction is carried out in a 1:1 mixture of 0.25 M sodium phosphate buffer (pH 7.0) and tetrahydrofuran (THF) in the presence of N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromofuran-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-(4-Bromofuran-2-yl)-2-oxoacetic acid serves as an essential building block in organic synthesis. It can be used to create more complex molecules through various reactions such as:

  • Esterification : Reacting with alcohols to form esters.
  • Condensation Reactions : Participating in reactions to form larger organic frameworks.

Biological Studies

The compound's unique structure allows it to interact with biological systems, making it useful in:

  • Drug Development : Investigating its potential as a lead compound for pharmaceuticals targeting specific biological pathways.
  • Enzyme Inhibition Studies : Assessing its ability to inhibit certain enzymes, which could lead to therapeutic applications.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that modifications of this compound led to increased cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed promising antibacterial activity, making them candidates for further development in treating bacterial infections.

Mechanism of Action

The mechanism of action of 2-(4-bromofuran-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the oxoacetic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Furan or Heterocyclic Moieties

  • 2-(Furan-2-yl)-2-oxoacetic Acid Structure: Lacks the bromine substituent at the furan’s 4-position. Properties: Lower molecular weight (154.12 g/mol vs. ~223.00 g/mol for the brominated analog) and higher solubility in polar solvents due to reduced steric and electronic effects. NMR spectra (e.g., ¹H in DMSO-d6) show distinct shifts for furan protons compared to brominated derivatives .
  • 2-(Naphthalen-2-yl)-2-oxoacetic Acid

    • Structure : Features a naphthalene ring instead of furan.
    • Applications : Used in electrochemical decarboxylative synthesis of quinazolines (80% yield in reactions) . The extended aromatic system enhances π-π interactions, affecting reactivity in cyclization reactions compared to furan-based analogs.

Halogen-Substituted Phenyl Analogs

  • 2-(4-Bromophenyl)-2-oxoacetic Acid

    • Structure : Bromine on a phenyl ring instead of furan.
    • Synthesis : Prepared via bromination of phenyl precursors, with yields up to 50% .
    • Acidity : The electron-withdrawing bromine increases the carboxylic acid’s acidity (pKa ~2.5–3.0) compared to methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)-2-oxoacetic acid, pKa ~3.5–4.0) .
  • 2-(3-Fluorophenyl)-2-oxoacetic Acid

    • Toxicity : Classified as acutely toxic (skin contact, inhalation) . The brominated furan analog likely requires similar safety precautions due to halogen-related hazards.

Adamantane and Bulky Substituent Analogs

  • 2-(3-Hydroxy-1-Adamantyl)-2-oxoacetic Acid Synthesis: Optimized via oxidation of adamantane precursors using KMnO₄ . Applications: Key intermediate for diabetes drug Saxagliptin. The bulky adamantyl group confers steric hindrance, contrasting with the planar furan ring in the target compound.

Key Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(4-Bromofuran-2-yl)-2-oxoacetic acid C₆H₃BrO₄ ~223.00 Reactive α-keto acid; potential synthon for heterocycles
2-(Furan-2-yl)-2-oxoacetic acid C₆H₄O₄ 154.12 Higher solubility; used in metabolite studies
2-(4-Bromophenyl)-2-oxoacetic acid C₈H₅BrO₃ 229.03 Electrophilic substitution reactions
2-(4-Methoxyphenyl)-2-oxoacetic acid C₉H₈O₄ 180.16 Lower acidity (pKa ~3.5–4.0); used in NMR studies
2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid C₁₂H₁₆O₄ 224.25 Saxagliptin intermediate; steric hindrance effects

Research Findings and Implications

  • Reactivity: Brominated derivatives (e.g., 2-(4-bromophenyl)-2-oxoacetic acid) show enhanced reactivity in radical-mediated reactions (e.g., acylarylation of alkenes) compared to non-halogenated analogs .
  • Toxicity : Halogen substituents (Br, F) correlate with increased toxicity, necessitating stringent safety protocols .
  • Synthetic Utility : The furan ring in this compound may facilitate regioselective functionalization in heterocycle synthesis, unlike phenyl or adamantyl analogs.

Biological Activity

2-(4-Bromofuran-2-yl)-2-oxoacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

  • IUPAC Name : this compound
  • CAS Number : 2228481-04-5
  • Molecular Formula : C7H5BrO4
  • Molecular Weight : 235.02 g/mol

Biological Activity Overview

Research indicates that compounds containing furan rings, especially those with halogen substitutions like bromine, exhibit a range of biological activities. The specific activities of this compound include:

  • Antimicrobial Activity : Studies have shown that furan derivatives can inhibit the growth of various bacterial strains. For instance, similar compounds have demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis .
  • Cytotoxicity : Preliminary cytotoxicity assessments indicate that this compound may affect cancer cell lines, although specific data on this compound is limited. However, related furan derivatives have been reported to exhibit cytotoxic effects against MDA-MB-231 breast cancer cells .
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been noted for their ability to inhibit certain enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The presence of the bromine atom may enhance the compound's ability to interact with specific enzyme targets, modifying their activity.
  • Formation of Reactive Species : The compound could generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cells.

Case Studies and Research Findings

A review of literature reveals several relevant studies:

Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various furan derivatives, it was found that compounds with bromine substitutions showed enhanced activity against E. coli and Pseudomonas aeruginosa. The mechanism was attributed to disruption of bacterial cell membranes .

Study 2: Cytotoxic Effects

A cytotoxicity study involving furan derivatives indicated that those with electron-withdrawing groups (like bromine) exhibited higher toxicity against cancer cell lines compared to their non-substituted counterparts. This suggests that this compound may have similar effects .

Study 3: Enzyme Inhibition

Research into the inhibition of photosynthetic electron transport by related compounds demonstrated significant inhibitory effects on chloroplasts from spinach leaves. This points towards potential applications in herbicide development or as a biochemical tool in plant physiology studies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus and Bacillus subtilis
CytotoxicitySignificant effects on cancer cell lines (e.g., MDA-MB-231)
Enzyme InhibitionInhibition of photosynthetic electron transport

Q & A

Q. What are the established synthetic routes for preparing 2-(4-bromofuran-2-yl)-2-oxoacetic acid, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of 4-bromofuran-2-carboxylic acid derivatives with oxalyl chloride or acetic anhydride under anhydrous conditions, followed by hydrolysis. Key parameters include:
  • Temperature : Reactions are often conducted at 0–5°C to avoid side reactions (e.g., over-oxidation).
  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DMD) ensures solubility and stabilizes intermediates.
  • Catalysts : Lewis acids like AlCl₃ may enhance electrophilic substitution on the furan ring.
    Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Yield optimization (70–85%) requires strict control of stoichiometry and moisture exclusion .

Q. How can researchers confirm the molecular structure and tautomeric forms of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : The keto form dominates in DMSO-d₆, with characteristic carbonyl peaks at δ ~190–200 ppm (C=O). The bromofuran proton signals appear as doublets (δ 6.5–7.5 ppm) due to coupling with the bromine atom.
  • HSQC/HMBC : Correlates furan ring protons with adjacent carbons, confirming substitution patterns.
  • Variable Temperature NMR : Detects tautomeric equilibrium (keto-enol) by observing shifts in carbonyl and hydroxyl proton signals at elevated temperatures.
  • IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and O-H stretches (~2500–3000 cm⁻¹, if enol form is present) .

Advanced Research Questions

Q. What computational chemistry approaches are recommended to predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for nucleophilic/electrophilic attacks.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., carbonyl carbon) for reaction planning.
  • Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate reactivity in polar solvents like water or DMSO.
    Validation via experimental NMR/IR data is essential to confirm computational predictions .

Q. How should researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-(furan-2-yl)-2-oxoacetic acid, δ 6.8–7.2 ppm for furan protons ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ for C₆H₃BrO₄: calc. 233.9142, observed 233.9145).
  • X-ray Crystallography : Resolve ambiguous tautomeric forms by analyzing crystal packing and hydrogen-bonding networks.
    Contradictions often arise from solvent polarity or impurities; repeating experiments under standardized conditions is advised .

Q. What strategies optimize the regioselective functionalization of the furan ring in this compound for targeted derivatization?

  • Methodological Answer :
  • Directed Metalation : Use n-BuLi at −78°C to deprotonate the 5-position of the furan ring, followed by electrophilic quenching (e.g., aldehydes or alkyl halides).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst) replaces the bromine atom with aryl groups.
  • Protection/Deprotection : Temporarily protect the carbonyl group as a methyl ester (using SOCl₂/MeOH) to prevent side reactions during functionalization .

Q. In designing enzyme inhibition studies, how can the electrophilic carbonyl group of this compound be exploited to investigate active site interactions?

  • Methodological Answer :
  • Molecular Docking : Simulate binding poses with target enzymes (e.g., α-ketoglutarate-dependent dioxygenases) using AutoDock Vina. Focus on covalent interactions between the carbonyl carbon and nucleophilic residues (e.g., cysteine or lysine).
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via spectrophotometric monitoring of substrate turnover. Compare with non-brominated analogs to assess halogen effects.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and identify entropy-driven vs. enthalpy-driven interactions .

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